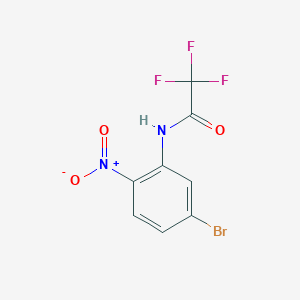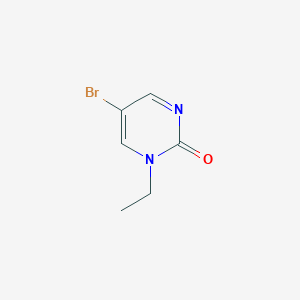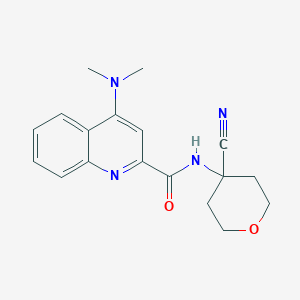
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C24H17N3O4 and its molecular weight is 411.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Intermediates
Studies on similar compounds highlight advanced synthesis techniques and the potential use of (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate as an intermediate in organic synthesis. For instance, the work by Pomeisl et al. (2006) on the synthesis of furanone derivatives from benzoin ethers and the efficient Z–E isomerization of fluoroalkenoate precursors suggests a methodology that could be applicable for creating compounds with similar furan and quinazoline components (Pomeisl et al., 2006).
Pharmaceutical Research
Compounds within the quinazoline family, similar to the core structure of the discussed molecule, have been explored for their antimicrobial properties. Desai et al. (2007) synthesized new quinazolines showing potential as antimicrobial agents, suggesting that related compounds could be explored for similar bioactivities (Desai et al., 2007).
Material Science
In material science, the unique electronic and structural properties of such compounds can be of interest. For example, El-Azab et al. (2016) conducted a detailed study on a related quinazoline derivative, analyzing its molecular structure, electrostatic potential, and nonlinear optical properties. This suggests potential research avenues for this compound in developing materials with specific electronic or optical properties (El-Azab et al., 2016).
Chemical Reactivity and Mechanistic Studies
The reactivity of compounds featuring similar functional groups can be insightful for understanding possible chemical transformations. The study by Sobenina et al. (2011) on the conversion of tetrahydroindole to furan-2-one derivatives through a sequence of reactions highlights the complexity and potential of such molecular frameworks for synthetic applications (Sobenina et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate involves the condensation of 2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde with furan-2-carbaldehyde, followed by the reaction of the resulting product with ethyl 4-bromobenzoate. The final step involves the reduction of the resulting product to obtain the desired compound.", "Starting Materials": [ "2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde", "furan-2-carbaldehyde", "ethyl 4-bromobenzoate" ], "Reaction": [ "Step 1: Condensation of 2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetaldehyde with furan-2-carbaldehyde in the presence of a base such as sodium methoxide to obtain the intermediate product.", "Step 2: Reaction of the intermediate product with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to obtain the desired product.", "Step 3: Reduction of the desired product using a reducing agent such as sodium borohydride to obtain (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate." ] } | |
Numéro CAS |
622356-63-2 |
Formule moléculaire |
C24H17N3O4 |
Poids moléculaire |
411.417 |
Nom IUPAC |
ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+ |
Clé InChI |
LONBQEMZRLVUJK-GHRIWEEISA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)
![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)


![methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2508459.png)
![1-[2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B2508460.png)
![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)
![2-Cyclopropyl-4-methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2508466.png)

